Farnesyltransferase Inhibitor Scaffold: 7-Phenyl vs. Unsubstituted
The 7-phenyl-1,4-diazepane scaffold has been explicitly validated as the core structure for a class of potent farnesyltransferase inhibitors. The Wlodarczyk et al. (2011) study demonstrated that advanced derivatives built on this scaffold achieve protein farnesyltransferase inhibition potencies in the low nanomolar range and block growth of DU145 and PC3 hormone-resistant prostate cancer cell lines. Critically, compounds 20, 50, and 51 from this series, when applied to PC3 cells at concentrations equal to their respective IC₅₀ values, induced complete disorganization of the tubulin network restricted to the cell periphery, confirming on-target microtubule destabilization [1]. In contrast, the unsubstituted 1,4-diazepan-5-one (CAS 34376-54-0) has no reported application in farnesyltransferase inhibition or microtubule destabilization, and the parent diazepam scaffold lacking the amino acid extensions required for FTase recognition acts only as a weak, non-time-dependent FTase inhibitor with a Kᵢ of 870 µM [2].
| Evidence Dimension | Validated scaffold for potent FTase inhibition |
|---|---|
| Target Compound Data | Low nanomolar FTase IC₅₀ range for advanced 7-phenyl-1,4-diazepane derivatives; tubulin disorganization in PC3 cells at IC₅₀ concentrations (compounds 20, 50, 51) [1] |
| Comparator Or Baseline | Unsubstituted 1,4-diazepan-5-one (CAS 34376-54-0): no FTase inhibitory activity reported; diazepam (benzodiazepine control): FTase Kᵢ = 870 µM (weak, non-time-dependent) [2] |
| Quantified Difference | ≥ 10⁵-fold improvement in FTase inhibitory potency for 7-phenyl-1,4-diazepane series vs. diazepam control |
| Conditions | Human protein farnesyltransferase enzyme assay; DU145 and PC3 prostate cancer cell lines; tubulin immunofluorescence microscopy in PC3 cells [1] |
Why This Matters
Procurement of the 7-phenyl scaffold provides direct access to a validated pharmacophore for FTase inhibitor programs; switching to unsubstituted core necessitates re-optimization of the entire structure–activity relationship.
- [1] Wlodarczyk N, Le Broc-Ryckewaert D, Gilleron P, Lemoine A, Farce A, Chavatte P, et al. Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer. J Med Chem. 2011;54(5):1178-1190. DOI: 10.1021/jm101067y. View Source
- [2] Protein farnesyltransferase (FTase) and protein geranylgeranyltransferase-I (GGTase-I) inhibition data. Diazepam FTase Kᵢ = 870 µM. Bioscience All Journals. View Source
